molecular formula C6H5BrN2O3 B2845714 2-Bromo-5-methoxy-4-nitropyridine CAS No. 1805513-34-1

2-Bromo-5-methoxy-4-nitropyridine

Cat. No. B2845714
CAS RN: 1805513-34-1
M. Wt: 233.021
InChI Key: WDXZTUWUDRHWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methoxy-4-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .


Synthesis Analysis

The synthesis of 4-nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids produced a series of novel pyridine derivatives .


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-methoxy-4-nitropyridine is C6H5BrN2O3 . The average mass is 202.993 Da and the monoisotopic mass is 201.937775 Da .


Chemical Reactions Analysis

The protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .


Physical And Chemical Properties Analysis

2-Bromo-5-methoxy-4-nitropyridine appears as an off-white to light yellow crystal . It is insoluble in water .

Scientific Research Applications

Preparation of Boc-Protected (Piperazin-1-ylmethyl)Biaryls

2-Bromo-5-methoxy-4-nitropyridine has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls . This is achieved via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .

Synthesis of 2-Pyridyl Analogs

This compound has also been used in the synthesis of 2-pyridyl analogs . These analogs have a wide range of applications in medicinal chemistry and drug discovery.

Reaction with N2O5

When reacted with N2O5 in an organic solvent, it gives the N-nitropyridinium ion . This reaction is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Synthesis of Imidazo[4,5-c]pyridines

From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . These compounds are important in medicinal chemistry due to their biological activities.

Formation of 5-Nitropyridine-2-Sulfonic Acid

From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . This compound is a useful intermediate in the synthesis of dyes and pigments.

Synthesis of 2-Substituted-5-Nitropyridines

From 5-nitropyridine-2-sulfonic acid, a series of 2-substituted-5-nitropyridines has been synthesized . These compounds are important in the development of new pharmaceuticals and agrochemicals.

Substitution with Ammonia and Amines

3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Mechanism of Action

Target of Action

It is used in the synthesis of pyrrolopyridones, which are potential protein tyrosine kinase inhibitors . Therefore, it can be inferred that protein tyrosine kinases could be a potential target.

Mode of Action

It is known to participate in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in the synthesis of pyrrolopyridones, it may indirectly influence the pathways regulated by protein tyrosine kinases .

Pharmacokinetics

Safety data sheets indicate that it may be harmful if swallowed, inhaled, or in contact with skin , suggesting that it can be absorbed through these routes.

Result of Action

As a precursor in the synthesis of potential protein tyrosine kinase inhibitors , it may contribute to the inhibition of these enzymes, which could have downstream effects on cellular signaling pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-nitropyridine. For instance, the compound’s reactivity in Suzuki–Miyaura coupling reactions can be influenced by the reaction conditions . Additionally, safety data sheets recommend ensuring adequate ventilation when handling this compound, suggesting that its stability or reactivity may be affected by exposure to air .

Safety and Hazards

2-Bromo-5-methoxy-4-nitropyridine causes eye, skin, and respiratory tract irritation . It may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is recommended to use proper personal protective equipment and ensure adequate ventilation when handling this chemical .

Future Directions

The future directions of 2-Bromo-5-methoxy-4-nitropyridine could involve the synthesis of 2-substituted-5-nitro-pyridines . Additionally, 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

properties

IUPAC Name

2-bromo-5-methoxy-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-5-3-8-6(7)2-4(5)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXZTUWUDRHWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxy-4-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.